molecular formula C16H14N4S B11997157 4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B11997157
M. Wt: 294.4 g/mol
InChI Key: GVNZBVMCFWWQMS-GZTJUZNOSA-N
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Description

4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 4-methylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZYLIDENEAMINO-2-PHENYL-1,3,4-THIADIAZOLE: Similar structure but with a thiadiazole ring instead of a triazole ring.

    4-METHYLBENZYLIDENEAMINO-5-PHENYL-1,2,4-TRIAZOLE: Lacks the thiol group.

Uniqueness

4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both the triazole ring and the thiol group, which contribute to its distinctive chemical reactivity and biological activity. This combination of functional groups allows it to form stable metal complexes and exhibit significant antimicrobial properties .

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

4-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4S/c1-12-7-9-13(10-8-12)11-17-20-15(18-19-16(20)21)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,21)/b17-11+

InChI Key

GVNZBVMCFWWQMS-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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